4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide
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Overview
Description
4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a sulfonyl group, and a benzo[d]thiazolyl moiety. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The methoxyphenyl group can undergo nucleophilic or electrophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which could have implications for anti-inflammatory drug development.
Pharmacology: Its effects on various biological targets are investigated to understand its potential therapeutic uses.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide involves its interaction with specific molecular targets. For example, as a potential COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The molecular pathways involved include the inhibition of the COX-2 enzyme and the subsequent reduction in the production of pro-inflammatory mediators.
Comparison with Similar Compounds
4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide can be compared with other similar compounds, such as:
4-((4-methylphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide: This compound differs by the presence of a methyl group instead of a methoxy group on the phenyl ring.
4-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide: This compound has a chlorine atom instead of a methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13-20-17-10-5-14(12-18(17)26-13)21-19(22)4-3-11-27(23,24)16-8-6-15(25-2)7-9-16/h5-10,12H,3-4,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXJPWIYSFSSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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